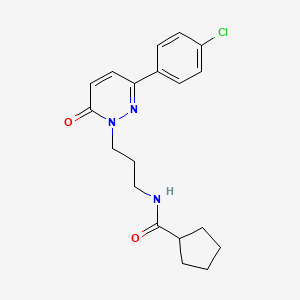

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2/c20-16-8-6-14(7-9-16)17-10-11-18(24)23(22-17)13-3-12-21-19(25)15-4-1-2-5-15/h6-11,15H,1-5,12-13H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUPZCVQHIXURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the cyclopentanecarboxamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the chlorophenyl site.

Scientific Research Applications

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide

- N-(3-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide

- N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide

Uniqueness

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different halogen substituents, the chlorophenyl group may confer distinct properties, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.

Biological Activity

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C18H20ClN3O

- Molecular Weight : 354.8 g/mol

- IUPAC Name : N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide

Structural Features

The structure includes:

- A pyridazinone core , which is significant in medicinal chemistry for its role in various biological activities.

- A 4-chlorophenyl group , known for enhancing the compound's interaction with biological targets.

The biological activity of N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridazinone moiety is implicated in inhibiting certain kinases, which are critical in cell signaling pathways associated with cancer and inflammation.

Therapeutic Applications

Research indicates potential applications in various therapeutic areas, including:

- Oncology : The compound may exhibit anti-cancer properties by inhibiting tumor growth through kinase inhibition.

- Neurology : Its structural features suggest possible neuroprotective effects, warranting further investigation into its efficacy against neurodegenerative diseases.

In Vitro Studies

Recent studies have demonstrated the compound's activity against several cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and showed significant cytotoxicity at micromolar concentrations.

Case Studies

-

Study on Kinase Inhibition :

- A study evaluated the compound's ability to inhibit Janus kinase (JAK) pathways, crucial in immune response regulation. Results indicated that the compound effectively reduced JAK-mediated signaling in vitro, suggesting its potential as an immunomodulatory agent.

-

Neuroprotective Effects :

- Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. The results indicated a reduction in neuronal cell death and preservation of mitochondrial function, highlighting its therapeutic potential in neurodegenerative conditions.

Data Summary

| Study Type | Target Disease | Key Findings |

|---|---|---|

| In Vitro Cytotoxicity | Breast Cancer (MCF-7) | Significant cytotoxicity observed at micromolar levels |

| Kinase Inhibition Study | Immune Disorders | Effective inhibition of JAK pathways |

| Neuroprotection Study | Neurodegeneration | Reduction in oxidative stress-induced neuronal death |

Q & A

Q. What are the established synthetic routes for N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)cyclopentanecarboxamide, and what intermediates are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazinone core and subsequent functionalization. Key steps include:

- Chlorination of precursor aromatic amines (e.g., 4-chloroaniline derivatives) to introduce the 4-chlorophenyl group.

- Coupling reactions (e.g., nucleophilic substitution or amidation) to attach the cyclopentanecarboxamide moiety.

- Optimization of reaction conditions (e.g., polar aprotic solvents like DMF, temperatures between 60–80°C, and catalysts such as DCC for amide bond formation). Intermediates such as 3-(4-chlorophenyl)-6-oxopyridazine and activated cyclopentanecarboxylic acid derivatives are critical for yield and purity. Monitoring via TLC and NMR ensures intermediate integrity .

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks, particularly distinguishing pyridazinone aromatic protons (δ 6.5–8.5 ppm) and cyclopentane carboxamide signals.

- Mass spectrometry (HRMS) : To confirm molecular formula (e.g., expected [M+H] peak).

- X-ray crystallography (if crystals are obtainable): Resolves absolute configuration and hydrogen-bonding patterns in the solid state .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

Analogous pyridazinone-carboxamide compounds exhibit activity against kinases (e.g., cyclin-dependent kinases), serotonin receptors, or enzymes involved in inflammation (e.g., COX-2). The 4-chlorophenyl group may enhance lipophilicity and target binding, while the carboxamide moiety facilitates hydrogen bonding with active sites. Preliminary docking studies suggest potential inhibition of kinases or GPCRs .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

Strategies include:

- Stepwise purification : Column chromatography after each synthetic step to isolate intermediates.

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts for stereoselective steps.

- Solvent selection : Use of DMF or THF to enhance solubility of intermediates.

- Reaction monitoring : Real-time HPLC or LC-MS to detect side products (e.g., over-chlorination or hydrolysis byproducts) .

Q. What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced efficacy?

Key SAR findings from analogs:

- 4-Chlorophenyl substitution : Electron-withdrawing groups improve metabolic stability and target affinity compared to methoxy or methyl groups.

- Propyl linker length : A three-carbon chain balances flexibility and rigidity for optimal binding.

- Cyclopentane vs. cyclohexane carboxamides : Smaller cyclopentane rings reduce steric hindrance in enzyme pockets. Systematic substitution at the pyridazinone 3-position and carboxamide nitrogen can be explored via parallel synthesis .

Q. How can contradictory data regarding this compound’s biological activity be resolved?

Discrepancies in potency or selectivity may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls.

- Metabolic instability : Perform stability studies in liver microsomes to identify degradation pathways.

- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .

Q. What analytical methods are recommended for assessing purity and stability in formulation studies?

- HPLC-PDA : To quantify impurities (>98% purity threshold) and detect photodegradation products.

- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways.

- Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers for solubility challenges .

Q. What computational approaches support the design of derivatives with improved pharmacokinetic profiles?

- Molecular dynamics simulations : To predict binding modes and residence times in target proteins.

- ADMET prediction tools : SwissADME or pkCSM to estimate permeability, CYP450 interactions, and half-life.

- Free-energy perturbation (FEP) : Optimize substituent effects on binding affinity .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- pH-dependent stability : Assess degradation in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8).

- Plasma protein binding : Use equilibrium dialysis to quantify unbound fractions, which correlate with bioavailability.

- Metabolite identification : LC-MS/MS to characterize phase I/II metabolites in hepatocyte incubations .

Q. What strategies mitigate enzymatic degradation of the carboxamide moiety?

- Bioisosteric replacement : Substitute the amide with a urea or sulfonamide group to resist hydrolysis.

- Prodrug approaches : Mask the carboxamide as an ester or carbamate, cleaved enzymatically in target tissues.

- Steric shielding : Introduce bulky substituents near the amide bond to hinder protease access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.